molecular formula C22H17ClN4O3S B11941872 N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide CAS No. 882046-76-6

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide

Cat. No.: B11941872
CAS No.: 882046-76-6
M. Wt: 452.9 g/mol
InChI Key: JPGVKTFCGPUUFF-AFUMVMLFSA-N
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Description

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a chlorobenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 4-chlorobenzenesulfonamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can yield hydrazine derivatives .

Scientific Research Applications

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The hydrazinecarbonyl group can form covalent bonds with target proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations .

Properties

CAS No.

882046-76-6

Molecular Formula

C22H17ClN4O3S

Molecular Weight

452.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C22H17ClN4O3S/c23-17-7-11-19(12-8-17)31(29,30)27-18-9-5-15(6-10-18)22(28)26-25-14-16-13-24-21-4-2-1-3-20(16)21/h1-14,24,27H,(H,26,28)/b25-14+

InChI Key

JPGVKTFCGPUUFF-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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